(2R)-4-amino-2-hydroxy-4-oxobutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-amino-2-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTYFXMXRFYCHM-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033690 | |
| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82310-91-6 | |
| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical Platforms:due to Its Polarity and Non Volatile Nature, Liquid Chromatography Mass Spectrometry Lc Ms is the Predominant Platform for Analyzing 2r 4 Amino 2 Hydroxy 4 Oxobutanoic Acid.
Liquid Chromatography (LC): To achieve good retention and separation of this polar analyte from other components in the sample, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method. mdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating highly polar compounds. Reversed-phase chromatography (e.g., using a C18 column) can also be used, often with ion-pairing agents to improve retention of polar molecules.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is crucial for untargeted and target-list based approaches. HRMS provides accurate mass measurements, which are essential for the putative identification of unknown compounds and for distinguishing between isobaric species. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid, but it requires a derivatization step to make the polar molecule volatile. researchgate.net Silylation, for instance with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common derivatization technique for amino and hydroxyl groups. researchgate.net
Sample Analysis:the Prepared Biological Samples, Spiked with the Internal Standard, Are Analyzed Using the Validated Lc Ms/ms Method. the Concentration of 2r 4 Amino 2 Hydroxy 4 Oxobutanoic Acid in Each Sample is then Calculated from the Calibration Curve.
The table below outlines typical parameters for a quantitative LC-MS/MS method for a polar metabolite like (2R)-4-amino-2-hydroxy-4-oxobutanoic acid.
| Parameter | Example Specification |
| Instrument | Triple Quadrupole or QTRAP Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Chromatography | HILIC or Reversed-Phase with appropriate modifiers |
| Internal Standard | ¹³C and/or ¹⁵N labeled this compound |
| MRM Transitions | Optimized for parent and fragment ions of the analyte and internal standard |
| Calibration Range | Dependent on expected physiological concentrations, e.g., 0.1 - 100 µM |
| Validation Parameters | Accuracy within ±15%, Precision <15% CV |
By employing these sophisticated metabolomics workflows, researchers can effectively profile and quantify this compound in various biological systems, paving the way for a deeper understanding of its metabolic significance.
Chemical Synthesis and Derivatization Strategies for 2r 4 Amino 2 Hydroxy 4 Oxobutanoic Acid
Chemoenzymatic Methods for Enantiopure 4-amino-2-hydroxy Acids
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a broader chemical synthesis framework, offering an effective route to enantiopure compounds like 4-amino-2-hydroxy acids. acs.org These methods combine the versatility of chemical reactions with the unparalleled stereoselectivity of biocatalysts.
A common strategy for producing enantiopure 4-amino-2-hydroxy acids involves multi-step sequences starting from readily available L-amino acids. acs.org This approach transforms a standard amino acid into a suitable precursor for a key enzymatic, stereoselective reaction.
A representative sequence begins with natural L-amino acids such as alanine, leucine, or valine. acs.org These are converted through a series of chemical steps into N-protected 4-amino-2-keto esters. For instance, a five-step procedure can be employed to prepare these α-keto ester substrates. acs.org The process often involves homologation (extending the carbon chain) and oxidation to install the ketone functionality at the α-position. The resulting α-keto acid or ester is then subjected to a highly stereoselective reduction using a specific enzyme to create the desired (R)-hydroxy stereocenter. acs.orgresearchgate.net
Key steps in a typical multi-step chemoenzymatic sequence:
Protection: The amino group of the starting L-amino acid is protected (e.g., with a Carbobenzyloxy group).
Homologation: The carbon chain is extended to introduce the necessary carbons.
Oxidation: The α-carbon is oxidized to a ketone, forming the key α-keto acid or ester intermediate.
Enzymatic Reduction: A stereoselective bioreduction of the ketone is performed using an oxidoreductase enzyme to yield the (2R)-hydroxy configuration.
Deprotection: Removal of protecting groups to yield the final product.
To improve efficiency and sustainability, one-pot biotransformation processes are increasingly favored. These cascades combine multiple enzymatic or chemoenzymatic steps in a single reaction vessel, avoiding the need for isolating intermediates. nih.gov
One such approach for synthesizing enantiopure 4-amino-2-hydroxy acids involves a two-step biotransformation in a single pot. acs.org The process starts with an N-protected 4-amino-2-keto ester. First, a lipase (B570770) (e.g., from Candida rugosa) is used to hydrolyze the ester to the corresponding α-keto acid. acs.org Subsequently, without isolating the intermediate, a dehydrogenase is added to the same pot to stereoselectively reduce the ketone, yielding the final (2R)-hydroxy acid. acs.org
| Enzymatic Approach | Key Enzymes | Typical Substrate | Advantage | Reference |
|---|---|---|---|---|
| One-Pot Hydrolysis & Reduction | Lipase, Lactate (B86563) Dehydrogenase (LDH) | N-protected 4-amino-2-keto ester | Avoids intermediate isolation, improving process efficiency. | acs.org |
| Hydrogen-Borrowing Cascade | D-mandelate dehydrogenase, L-leucine dehydrogenase | D-α-hydroxy acids | Redox self-sufficient, high catalytic efficiency, and generates pure products. | mdpi.com |
| Aldolase-Transaminase Cascade | Pyruvate aldolase, Transaminase | Formaldehyde, Alanine | Builds carbon backbone and introduces chirality in one pot from simple precursors. | researchgate.net |
Protecting Group Chemistry in the Synthesis of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid and Analogs
The synthesis of amino acids and their derivatives requires the strategic use of protecting groups to mask reactive functional groups—primarily the amino and carboxylic acid moieties—preventing unwanted side reactions during synthesis. ug.edu.plub.edu
For the amino group, common protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. ug.edu.plmdpi.com In chemoenzymatic syntheses, the carbobenzyloxy (CBZ) group is frequently used, as it is stable to many reaction conditions and can be removed via hydrogenation. acs.org The dibenzyl protecting group is also utilized and can be removed under similar hydrogenolysis conditions. rsc.org
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | ug.edu.pl |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | mdpi.com | |
| Carbobenzyloxy | CBZ or Z | Catalytic Hydrogenation | acs.org | |
| Carboxyl Group | Methyl/Ethyl Ester | -OMe/-OEt | Acid or Base Hydrolysis | acs.org |
Development of Asymmetric Catalytic Systems for Stereoselective Synthesis
The creation of the specific stereochemistry in this compound relies on asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. rsc.orgnih.gov Both biocatalytic and chemocatalytic systems have been developed for this purpose.
Biocatalytic Systems: Enzymes are highly effective asymmetric catalysts. In the synthesis of 4-amino-2-hydroxy acids, oxidoreductases (dehydrogenases) are key. acs.org For example, wild-type lactate dehydrogenases from Bacillus stearothermophilus (BS-LDH) or Staphylococcus epidermidis (SE-LDH) can be used to reduce an α-keto acid precursor to the corresponding (S)- or (R)-2-hydroxy acid, respectively. acs.org Furthermore, genetically engineered enzymes, such as the H205Q mutant of d-hydroxyisocaproate dehydrogenase, can exhibit broader substrate specificity and higher activity, making them ideal catalysts for reducing bulky α-keto acids to the desired (2R)-hydroxy acid with excellent yield and stereoselectivity. acs.org
Chemocatalytic Systems: Transition metal catalysis offers a powerful alternative for asymmetric synthesis. Iridium-catalyzed dynamic kinetic asymmetric hydrogenation, for instance, has been used to synthesize β-hydroxy α-amino acid derivatives with excellent diastereo- and enantioselectivities. rsc.org Another well-established method involves the use of chiral auxiliaries. For example, Ni(II) complexes of glycine (B1666218) Schiff bases with a recyclable chiral auxiliary can be alkylated to asymmetrically synthesize a wide variety of tailor-made amino acids. mdpi.com These methods provide robust and scalable routes to enantiomerically pure products.
Synthesis of Analogs and Derivatives of this compound for Research Probes
The core structure of this compound can be modified to create analogs and derivatives that serve as valuable tools in biochemical and medicinal research. These derivatives are often designed to mimic or probe biological structures and interactions.
One of the most important applications of this compound and its analogs is their use as mimics of the γ-turn, a common secondary structure motif in peptides and proteins. acs.org A γ-turn is a three-residue turn in a polypeptide chain that is stabilized by a hydrogen bond. The constrained conformation of 4-amino-2-hydroxy acids makes them ideal scaffolds for creating peptidomimetics that lock into a γ-turn-like structure.
By incorporating these mimics into peptides, researchers can study the structural and functional importance of γ-turns in peptide folding, receptor binding, and enzymatic activity. acs.org The synthesis of these mimics involves incorporating the this compound core into a peptide sequence using standard peptide synthesis techniques, often after suitable protection of its functional groups.
Incorporation of 4-amino-2-hydroxy-4-oxobutanoic acid-Related Motifs into Complex Molecules (e.g., Butirosin (B1197908) Antibiotic Substituents)
The aminoglycoside antibiotic butirosin features a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, a motif structurally related to this compound. This side chain is crucial for the antibiotic's activity and its ability to overcome bacterial resistance mechanisms. researchgate.netnih.gov The biosynthesis of this AHBA moiety and its subsequent attachment to the butirosin scaffold is a well-studied enzymatic process that offers insights into creating novel antibiotic derivatives. researchgate.netnih.gov
The biosynthetic pathway begins with L-glutamate and involves a series of enzymatic transformations mediated by proteins encoded within the butirosin biosynthetic gene cluster. nih.gov Key steps in this process are carried out by a suite of enzymes, each with a specific function in building the AHBA side chain. nih.gov
Key Enzymes in the Biosynthesis of the AHBA Moiety of Butirosin
| Enzyme | Function |
| BtrI | Acyl Carrier Protein (ACP) that tethers the biosynthetic intermediates. nih.gov |
| BtrJ | ATP-dependent ligase. nih.gov |
| BtrK | Pyridoxal phosphate-dependent decarboxylase. nih.gov |
| BtrO & BtrV | A two-component flavin-dependent monooxygenase system responsible for hydroxylation. nih.gov |
| BtrH | An acyltransferase that transfers the completed AHBA side chain (as a γ-glutamylated dipeptide) from the ACP to the aminoglycoside core (ribostamycin). researchgate.net |
| BtrG | A γ-glutamyl cyclotransferase that removes the protective γ-glutamyl group after the side chain has been transferred. researchgate.net |
This biosynthetic machinery has been leveraged for the chemoenzymatic synthesis of novel butirosin analogs. The substrate tolerance of enzymes like BtrH and BtrG allows for the attachment of the AHBA side chain to a variety of other natural aminoglycoside antibiotics. researchgate.net This strategy provides a powerful method for generating new antibiotic candidates with potentially improved pharmacological properties. The process involves the enzymatic transfer of the AHBA moiety from an acyl carrier protein to a parent aminoglycoside, followed by the enzymatic removal of a protective group. researchgate.net
Synthesis of Amide Derivatives of Oxobutanoic Acids for Biochemical Probes
Amide derivatives of carboxylic acids are widely utilized as biochemical probes to study enzyme-substrate interactions, cellular pathways, and as potential therapeutic agents. The synthesis of amide derivatives from this compound can be achieved through standard peptide coupling reactions. In a typical procedure, the carboxylic acid group of the protected oxobutanoic acid is activated, followed by reaction with a primary or secondary amine.
A general synthetic scheme involves the protection of the amino and hydroxyl groups of this compound, followed by activation of the carboxylic acid, and subsequent reaction with a desired amine.
General Synthetic Strategy for Amide Derivatives
| Step | Description | Reagents |
| 1 | Protection of the amino and hydroxyl groups. | Boc-anhydride, Benzyl bromide |
| 2 | Activation of the carboxylic acid. | DCC, EDC/HOBt, PyBOP |
| 3 | Amide bond formation. | Desired primary or secondary amine (R-NH2) |
| 4 | Deprotection of the amino and hydroxyl groups. | Trifluoroacetic acid, Hydrogenolysis |
This methodology allows for the synthesis of a diverse library of amide derivatives for use as biochemical probes. By varying the amine component, probes with different functionalities, such as fluorescent tags, biotin (B1667282) labels, or reactive groups for cross-linking studies, can be prepared.
Examples of Potential Amide Derivatives for Biochemical Probes
| Amine Component | Potential Application of Probe |
| Dansylcadaverine | Fluorescent probe for enzyme binding assays. |
| Biotin-cadaverine | Affinity probe for protein purification and detection. |
| Aniline derivatives | Probes for studying enzyme kinetics and inhibition. |
| Amino acid esters | Peptidomimetic probes for protease studies. |
Preparation of α-Amino-γ-Butyrolactones as Chiral Building Blocks
α-Amino-γ-butyrolactones are valuable chiral building blocks in organic synthesis, serving as precursors for a variety of biologically active molecules, including γ-hydroxy-α-amino acids and peptidomimetics. nih.govcsic.es this compound, being a γ-hydroxy-α-amino acid, is a suitable precursor for the synthesis of the corresponding α-amino-γ-butyrolactone through intramolecular cyclization.
The synthesis typically involves the protection of the α-amino group, followed by acid-catalyzed lactonization. The stereochemistry at the α-carbon is retained during this process, making it an effective method for producing enantiomerically pure lactones.
General Synthesis of α-Amino-γ-Butyrolactone from this compound
| Step | Description | Reagents | Product |
| 1 | Protection of the α-amino group. | Carbobenzyloxy chloride (Cbz-Cl) | N-Cbz-(2R)-4-amino-2-hydroxy-4-oxobutanoic acid |
| 2 | Acid-catalyzed intramolecular cyclization. | p-Toluenesulfonic acid (p-TsOH), heat | N-Cbz-(2R)-α-amino-γ-butyrolactone |
| 3 | Deprotection of the α-amino group. | Hydrogenolysis (H2, Pd/C) | (2R)-α-amino-γ-butyrolactone |
Enzymatic methods have also been developed for the synthesis of chiral α-amino-γ-butyrolactones. nih.gov These biocatalytic approaches often involve tandem reactions, such as an aldol (B89426) addition followed by a transamination, to construct the γ-hydroxy-α-amino acid precursor, which can then be cyclized to the lactone. nih.govcsic.es These methods offer high stereoselectivity and are performed under mild reaction conditions. nih.gov
Structural Analysis and Computational Modeling of 2r 4 Amino 2 Hydroxy 4 Oxobutanoic Acid
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy provides empirical data on the molecular structure, bonding, and chemical environment of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid. Techniques such as vibrational and nuclear magnetic resonance spectroscopy are indispensable for confirming its identity and stereochemistry.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups. For this compound, the spectra are dominated by features corresponding to its carboxyl, amide, hydroxyl, and amine functionalities.
The vibrational spectra of enantiomers are identical, thus data from its counterpart, L-asparagine, is directly applicable for spectral interpretation. semanticscholar.org Studies on asparagine reveal key vibrational bands:
O-H and N-H Stretching: The high-frequency region of the FT-IR spectrum shows broad absorptions characteristic of O-H stretching from the carboxylic acid and hydroxyl group, as well as N-H stretching from the primary amide and amino groups. These bands are often broadened due to extensive hydrogen bonding in the solid state.
C=O Stretching: The carbonyl (C=O) stretching vibrations from the carboxylic acid and amide groups give rise to strong, distinct bands. The exact positions of these bands are sensitive to the molecular environment and hydrogen bonding.
N-H Bending: The bending vibrations of the NH2 group (scissoring) are typically observed in the fingerprint region and are crucial for identifying the primary amide. researchgate.netnih.gov
Fingerprint Region: This complex region contains a multitude of overlapping bands, including C-O, C-N, and C-C stretching and bending vibrations, as well as deformations of the CH2 group. semanticscholar.org Detailed analysis of this region, often aided by computational calculations, provides a unique fingerprint for the molecule. semanticscholar.org
FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in IR may be strong in Raman and vice-versa. For instance, C-C backbone stretching vibrations are often more prominent in Raman spectra. Low-frequency Raman modes can provide information on the skeletal structure and intermolecular interactions. semanticscholar.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| ν(O-H) / ν(N-H) stretch | 3500 - 2800 | -COOH, -OH, -CONH₂, -NH₂ | semanticscholar.org |
| ν(C=O) stretch (amide I) | ~1700 | -CONH₂ | nih.gov |
| ν(C=O) stretch (acid) | 1760 - 1700 | -COOH | nih.gov |
| δ(N-H) bend (amide II) | 1630 - 1575 | -CONH₂ | researchgate.netnih.gov |
| δ(CH₂) deformation | ~1450 | -CH₂- | semanticscholar.org |
| ν(C-N) / ν(C-C) stretch | 1100 - 1000 | -C-N, -C-C | semanticscholar.org |
| τ(COO⁻) torsion | ~188 | -COO⁻ (zwitterion) | semanticscholar.org |
| Skeletal bending | 162 - 147 | Molecular backbone | semanticscholar.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and stereochemistry of the atoms.
For this compound, the ¹H NMR spectrum would show distinct signals for the non-equivalent protons:
The proton on the chiral carbon bearing the hydroxyl group (α-proton) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.
The two protons of the methylene group (-CH₂-) are diastereotopic and would likely appear as two separate multiplets.
The protons of the amide (-NH₂) and the acidic and hydroxyl protons (-COOH, -OH) may appear as broad signals that can exchange with deuterium (B1214612) in D₂O.
The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in unique chemical environments: the carboxylic carbon, the amide carbonyl carbon, the hydroxyl-bearing methine carbon, and the methylene carbon.
While standard NMR cannot distinguish between enantiomers like the (2R) and (2S) forms, stereochemical analysis can be achieved by using chiral solvating agents or chiral derivatizing agents. These reagents interact with the enantiomers to form diastereomeric complexes or compounds, which are distinguishable by NMR and exhibit different chemical shifts or coupling constants.
Advanced Computational Chemistry for Molecular Properties and Reactivity
Computational chemistry provides theoretical insights into molecular structure and properties that complement experimental findings. Methods like Density Functional Theory (DFT) allow for the detailed modeling of the electronic structure of this compound.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to amino acids and related compounds to calculate optimized geometries, vibrational frequencies, and other molecular properties. researchgate.net For molecules like asparagine, calculations are often performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p) or 6-31+G(d). researchgate.netscielo.br These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's lowest energy conformation. scielo.br The theoretical vibrational frequencies calculated via DFT are also crucial for the accurate assignment of experimental FT-IR and FT-Raman spectra. researchgate.net
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| Bond Length | Cα - Cβ | ~1.54 Å | researchgate.net |
| Bond Length | C(carbonyl) - N(amide) | ~1.34 Å | researchgate.net |
| Bond Angle | Cα - Cβ - Cγ | ~112° | researchgate.net |
| Basis Set / Functional | Level of Theory | B3LYP/6-311++G(d,p) | researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity by identifying electron-rich and electron-poor regions. chemrxiv.org The MEP map is color-coded, where red typically indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylate, hydroxyl, and amide carbonyl groups due to the high electronegativity and lone pairs of electrons on these atoms. These are the primary sites for interaction with electrophiles and for hydrogen bond acceptance. researchgate.netchemrxiv.org
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, the hydroxyl group, and the amide N-H bonds. These regions are the sites for nucleophilic attack and act as hydrogen bond donors. chemrxiv.org
The MEP map thus provides a clear, intuitive guide to the molecule's intermolecular interaction patterns and reactive sites. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. Regions of the molecule with high HOMO density are likely to be the sites of electrophilic attack.
LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. Regions with high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms, while the LUMO is likely centered on the electron-deficient carbonyl carbons. Analysis of the FMOs helps in understanding charge transfer interactions within the molecule and with other chemical species. nih.gov
| Parameter | Description | Typical Calculated Value (eV) | Reference |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | researchgate.net |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 | researchgate.net |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~6.0 | researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding
For this compound, NBO analysis can reveal key intramolecular hydrogen bonds and hyperconjugative interactions that stabilize its three-dimensional structure. The primary interactions involve the delocalization of electron density from lone pairs on oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, a significant interaction would be expected between the lone pair of the hydroxyl oxygen and the antibonding orbital of the C-C bond, and between the lone pair of the amide nitrogen and the carbonyl group's antibonding orbital.
Below is a table of representative stabilization energies calculated for the most significant intramolecular interactions in this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) on C-OH | σ* (C-C) | 3.2 | Hyperconjugation |
| LP (N) on -NH2 | π* (C=O) | 45.8 | Resonance/Conjugation |
| LP (O) on C=O | σ* (C-C) | 2.5 | Hyperconjugation |
| σ (C-H) | σ* (C-O) | 1.8 | Hyperconjugation |
This interactive table presents hypothetical data for illustrative purposes.
Molecular Modeling for Enzyme-Ligand Interactions
Molecular modeling encompasses a suite of computational techniques to simulate and predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and molecular biology for understanding binding mechanisms and predicting binding affinities.
Protein-Ligand Docking Simulations (e.g., AutoDock Vina, Schrödinger Suite)
Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Programs like AutoDock Vina utilize scoring functions to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. mdpi.com The simulation places the flexible ligand into the binding site of a rigid or semi-flexible protein target, exploring various conformations and orientations to identify the most favorable binding pose.
In a hypothetical docking study of this compound against a target enzyme, such as an aminotransferase, the simulation would identify key amino acid residues in the active site that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the ligand. These interactions are critical for molecular recognition and binding. For example, the carboxylate and hydroxyl groups of the ligand are prime candidates for forming hydrogen bonds with polar or charged residues like Arginine, Lysine, or Aspartate within the enzyme's active site.
The table below summarizes potential results from a docking simulation.
| Parameter | Value/Residues |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | Arg121, Asp245, Ser150, Tyr88 |
| Hydrogen Bonds Formed | Ligand-OH with Asp245; Ligand-COOH with Arg121; Ligand-NH2 with Ser150 |
| Hydrophobic Interactions | Ligand-backbone with Tyr88 |
This interactive table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights into the stability of the complex and any conformational changes that may occur upon binding. mdpi.com By simulating the motions of atoms and molecules over a specific period (typically nanoseconds), MD can validate the stability of a binding pose predicted by docking. mdpi.com Key metrics used to analyze stability include the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms from their initial positions and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. mdpi.commdpi.com
A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand, indicating that they maintain a consistent conformation throughout the simulation. mdpi.com RMSF analysis helps identify flexible regions of the protein, with higher fluctuations often seen in loop regions and lower fluctuations in stable secondary structures like alpha-helices and beta-sheets. mdpi.comresearchgate.net A ligand that effectively stabilizes the binding site may reduce the RMSF of nearby residues compared to the unbound protein. mdpi.com
The following table presents typical results from an MD simulation analysis.
| Metric | System | Average Value (Å) | Interpretation |
| RMSD | Protein Backbone | 1.5 | Stable protein structure |
| RMSD | Ligand | 0.8 | Stable ligand binding pose |
| RMSF | Active Site Residues | 0.9 | Low fluctuation, indicating stabilization by the ligand |
| RMSF | Loop Regions | 2.5 | Higher flexibility, as expected |
This interactive table presents hypothetical data for illustrative purposes.
Free-Energy Calculations (e.g., MM-GBSA) for Quantifying Binding Affinities
Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular post-processing method used on MD simulation trajectories to calculate the binding free energy of a ligand to a protein. nih.govnih.gov This approach offers a more accurate estimation of binding affinity than docking scores by incorporating solvation effects and averaging over multiple conformations (snapshots) from the simulation. nih.gov The binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and subtracting the entropic contribution (TΔS). nih.govrsc.org
The total molecular mechanics energy (ΔE_MM) is composed of internal energy (bond, angle, dihedral) as well as van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies. The solvation free energy (ΔG_solv) is split into polar (ΔG_GB) and non-polar (ΔG_SA) components. nih.gov MM-GBSA provides a detailed energetic breakdown of the binding event, highlighting the key forces driving complex formation. researchgate.net
A representative MM-GBSA calculation is detailed in the table below.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -35.2 |
| Electrostatic Energy (ΔE_elec) | -48.5 |
| Polar Solvation Energy (ΔG_GB) | 59.8 |
| Non-polar Solvation Energy (ΔG_SA) | -4.1 |
| Binding Free Energy (ΔG_bind) | -28.0 |
This interactive table presents hypothetical data for illustrative purposes.
Analytical Methodologies for Research on 2r 4 Amino 2 Hydroxy 4 Oxobutanoic Acid
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for isolating (2R)-4-amino-2-hydroxy-4-oxobutanoic acid from complex mixtures. The polarity and chiral nature of the molecule dictate the selection of specific chromatographic methods to achieve effective separation and purification.
Reversed-Phase Liquid Chromatography (RP-HPLC) for Compound Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of amino acids. nih.govgoums.ac.ir However, due to the high polarity of small, underivatized amino acids like this compound, they exhibit limited or no retention on conventional non-polar stationary phases (such as C18) with moderately polar mobile phases. helixchrom.comcreative-proteomics.com
To overcome this challenge, several strategies are employed:
Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) converts the polar amino acid into a more hydrophobic derivative, which can be readily separated by RP-HPLC. nih.govgoums.ac.ir This approach often has the added benefit of introducing a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors. who.int
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism allows for the effective separation of polar compounds like amino acids without the need for derivatization or ion-pairing agents. helixchrom.comthermofisher.com
Table 1: Typical RP-HPLC Conditions for Polar Amino Acid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | C18 or other non-polar phases; Mixed-mode (reversed-phase/ion-exchange) columns. researchgate.netnih.govthermofisher.com |
| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol). creative-proteomics.comnih.gov |
| Additives | Ion-pairing agents like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA). helixchrom.comnih.gov |
| Detection | UV-Visible or Fluorescence (often requires derivatization); Mass Spectrometry (LC-MS). who.intthermofisher.com |
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is critical, and this is achieved through chiral chromatography. This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.comchromatographytoday.com
Several types of CSPs are effective for the direct separation of underivatized amino acid enantiomers:
Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar, ionic compounds like amino acids. sigmaaldrich.comsigmaaldrich.com
Ligand-Exchange Chromatography: This method involves a CSP that incorporates a chiral ligand, often an amino acid derivative, complexed with a metal ion (e.g., copper(II)). scas.co.jpyoutube.com Enantiomeric separation occurs based on the differential stability of the diastereomeric ternary complexes formed between the stationary phase complex and the analyte enantiomers. acs.org
Crown Ether-Based CSPs: These are also utilized for the separation of compounds with primary amino groups. mdpi.com
Table 2: Chiral HPLC Systems for Amino Acid Enantiomer Separation
| CSP Type | Principle | Typical Mobile Phase |
|---|---|---|
| Macrocyclic Glycopeptide | Forms transient diastereomeric complexes with analyte enantiomers through multiple interactions (hydrogen bonding, ionic, etc.). sigmaaldrich.com | Water/Methanol/Formic Acid mixtures. sigmaaldrich.com |
| Ligand Exchange | Formation of diastereomeric metal complexes with differing stability. scas.co.jpacs.org | Aqueous solutions containing a metal salt (e.g., Copper(II) sulfate). youtube.com |
| Crown Ether | Host-guest complexation with the primary amino group of the analyte. mdpi.com | Acidic aqueous solutions (e.g., perchloric acid). mdpi.com |
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight information and structural details. It is often coupled with liquid chromatography (LC-MS) for analyzing complex mixtures. mtoz-biolabs.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like amino acids because it is a soft ionization method that typically generates intact molecular ions with minimal fragmentation. nih.govresearchgate.net The analyte solution is sprayed through a high-voltage capillary, creating charged droplets from which gas-phase ions are produced. nebiolab.com
This compound can be analyzed in both positive and negative ionization modes:
Positive Ion Mode (ESI+): The molecule is protonated, primarily at the amino group, to form the pseudomolecular ion [M+H]⁺. nebiolab.com This mode is generally effective for compounds containing basic nitrogen atoms.
Negative Ion Mode (ESI-): The molecule is deprotonated, typically at the carboxylic acid group, to form the [M-H]⁻ ion. nebiolab.com For compounds rich in acidic groups like carboxylic acids, this mode can offer high sensitivity and lower background noise. acs.orgresearchmap.jp
The choice of mode depends on the analyte's structure and the pH of the mobile phase, which influences the degree of ionization in solution. nebiolab.comacs.org
Tandem Mass Spectrometry (ESI-MS-MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical experiment, the [M+H]⁺ or [M-H]⁻ ion of this compound is selected in the first mass analyzer, fragmented in a collision cell via collision-induced dissociation (CID), and the fragments are then analyzed in a second mass analyzer. wikipedia.orgtandfonline.com
The fragmentation patterns provide a structural fingerprint of the molecule. For protonated amino acids, common fragmentation pathways include the neutral losses of water (H₂O) and carbon monoxide (CO), often observed as a combined loss of H₂O + CO. researchgate.net The most abundant fragmentation is typically the loss of the carboxylic acid group. researchgate.net Analysis of these specific fragmentation patterns allows for unambiguous identification of the compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of MS detection. mtoz-biolabs.com This is the definitive technique for identifying and quantifying this compound in complex biological matrices such as plasma or urine. thermofisher.comnih.gov
In an LC-MS/MS setup, the LC system separates the target analyte from other components in the sample. nih.gov The eluent from the column is directed into the ESI source of the mass spectrometer. The instrument can then be operated in selected reaction monitoring (SRM) mode for highly specific quantification. In SRM, a specific precursor ion (e.g., the [M+H]⁺ of the target compound) is selected and a specific product ion from its fragmentation is monitored. springernature.comresearchgate.net This approach significantly reduces chemical noise and matrix effects, leading to accurate and precise quantification even at very low concentrations. nih.govnih.gov
Metabolomics Approaches for Profiling this compound in Biological Systems
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a powerful lens through which to understand the physiological and pathological roles of compounds like this compound. Profiling this polar molecule in complex biological matrices such as plasma, urine, or tissue extracts necessitates sophisticated analytical strategies that can offer both broad, discovery-based screening and precise, quantitative measurements. The methodologies employed are broadly categorized into untargeted and targeted approaches, each with distinct workflows and objectives.
Untargeted and Target-List Based Metabolomics Workflows
Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample, providing a hypothesis-generating tool to discover novel biomarkers or metabolic pathways involving this compound. mdpi.com A target-list based approach, a hybrid between untargeted and targeted analysis, focuses on a pre-defined list of known metabolites, including the compound of interest, while still scanning a wider metabolic space.
The workflow for both untargeted and target-list based analysis of this compound typically involves several key stages:
Advanced Research Applications and Future Directions for 2r 4 Amino 2 Hydroxy 4 Oxobutanoic Acid
Investigating (2R)-4-amino-2-hydroxy-4-oxobutanoic acid as a Biochemical Probe
The use of small molecules as biochemical probes is a cornerstone of modern cell biology, allowing for the dissection of complex biological pathways. However, there is no specific information available in the current scientific literature detailing the investigation or application of this compound for this purpose.
Exploration of its Role in Modulating Cellular Processes (e.g., Signal Transduction, Gene Expression)
Detailed studies on the role of this compound in modulating specific cellular processes such as signal transduction or gene expression have not been identified in a comprehensive search of research databases. While analogous molecules may have known effects, direct evidence for this compound's activity is not presently available.
Contributions to Understanding Intermediary Metabolism
Intermediary metabolism comprises the intracellular processes that convert nutrients into energy and cellular components. The core of these pathways, such as the citric acid cycle, involves a host of specific organic acids. asm.org While this compound is structurally related to metabolites, its direct contributions to or interactions with these pathways have not been a subject of published research. There is no available data to populate a table on its specific research findings in this area.
Importance of Stereochemical Purity in Biochemical Research
The stereochemistry of a molecule is crucial in its interaction with biological systems, which are themselves chiral. The specific three-dimensional arrangement of atoms can dictate the efficacy and nature of a compound's biological activity.
Impact of Enantiomeric Configuration on Biological Interactions
The enantiomeric configuration of a molecule can lead to vastly different, and sometimes opposing, biological effects. This is a fundamental principle in pharmacology and biochemistry. However, specific studies comparing the biological interactions of this compound with its other stereoisomers are not present in the available literature. Therefore, a data table illustrating differential effects cannot be constructed.
Development of Enantiomer-Specific Research Assays
The development of assays that can distinguish between enantiomers is critical for studying their unique biological roles. Techniques such as chiral chromatography are often employed for this purpose. While these methods are standard in chemical analysis, there is no specific, published research detailing the development of enantiomer-specific research assays for this compound.
Integration of Multi-Omics Data for a Systems-Level Understanding
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular functions and disease mechanisms. nih.govexamine.com This powerful strategy allows researchers to understand the complex interplay of molecules within a biological system. examine.com The application of multi-omics to elucidate the systems-level effects of a specific compound can reveal novel biological insights. nih.gov However, there are no published studies that have integrated multi-omics data to understand the biological role or impact of this compound.
| Multi-Omics Data Type | Potential Application to this compound Research |
| Genomics | Identification of genes and genetic variations that may influence the cellular response to the compound. |
| Transcriptomics | Analysis of changes in gene expression (mRNA levels) in response to treatment with the compound. |
| Proteomics | Study of alterations in protein expression and post-translational modifications following exposure to the compound. |
| Metabolomics | Measurement of changes in the levels of endogenous metabolites to understand the compound's impact on metabolic pathways. |
This table represents a hypothetical application of multi-omics to the study of the compound, as no specific research data is currently available.
Correlating Metabolomic Profiles with Proteomic and Genomic Data
The integration of metabolomic data with proteomic and genomic information offers a powerful, multi-layered perspective on cellular and organismal biology. nih.gov In such an approach, the abundance of metabolites like this compound would be quantified across different biological samples and correlated with changes in protein expression (proteomics) and genetic variations (genomics).
This integrated "multi-omics" strategy can help elucidate the functional role of a metabolite by linking its presence to specific biological pathways and genetic regulatory networks. nih.govresearchgate.net For instance, an elevated level of this compound in a particular disease state could be correlated with the upregulation of certain enzymes (proteins) involved in its synthesis or downstream pathways. Genomic analysis could further reveal if this upregulation is associated with specific genetic polymorphisms in the patient population.
A hypothetical study could be designed to explore these correlations. Below is an illustrative data table representing the kind of findings one might seek in such research.
Hypothetical Data: Integrated Multi-Omics Analysis
| Metabolite Change | Associated Protein (Proteomics) | Fold Change | Associated Gene (Genomics) | Genetic Variant |
|---|---|---|---|---|
| Increased this compound | Aspartate aminotransferase | +2.5 | GOT1 | rs123456 |
| Increased this compound | Malate dehydrogenase 2 | +1.8 | MDH2 | rs789012 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Design and Optimization of this compound Derivatives
Computational chemistry provides powerful tools for the rational design of novel molecules with desired biological activities. taylorandfrancis.com Starting with a known chemical scaffold like this compound, computational methods can be employed to design and optimize derivatives that may act as enzyme modulators or biochemical inhibitors.
Rational design is a strategy that leverages detailed knowledge of a biological target's three-dimensional structure, such as an enzyme's active site, to design molecules that can bind to it and modulate its activity. x-mol.comnih.gov If this compound were identified as a weak inhibitor of a therapeutically relevant enzyme, its structure could serve as a starting point for designing more potent inhibitors.
The process would involve in silico (computer-based) modification of the parent molecule's structure. For example, different chemical groups could be added or substituted at various positions on the butanoic acid backbone to enhance interactions with key amino acid residues in the enzyme's active site. These modifications aim to improve binding affinity and specificity.
The following table illustrates a hypothetical rational design campaign.
Hypothetical Data: Rational Design of Enzyme Inhibitors
| Compound | Modification from Parent Scaffold | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| This compound | - | Hypothetical Dehydrogenase X | 15,000 |
| Derivative A | Addition of a phenyl group at C3 | Hypothetical Dehydrogenase X | 2,500 |
| Derivative B | Replacement of C2-hydroxyl with a thiol group | Hypothetical Dehydrogenase X | 800 |
This table is for illustrative purposes only and does not represent actual experimental data. IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Predictive modeling, often utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, allows researchers to forecast the biochemical properties of novel compounds before they are synthesized. nih.gov These computational models are built using data from existing molecules to establish a correlation between chemical structure and biological activity.
For derivatives of this compound, a QSAR model could be developed to predict their inhibitory potency against a target enzyme based on various molecular descriptors (e.g., size, charge distribution, hydrophobicity). nih.gov Molecular docking simulations would further predict how these derivatives bind within the enzyme's active site, providing insights into their potential specificity and mechanism of action.
A predictive modeling study might generate data such as that presented in the hypothetical table below.
Hypothetical Data: Predictive Modeling of Derivatives
| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted Specificity Score | Key Interacting Residue |
|---|---|---|---|
| Derivative 1 | -7.5 | 0.85 | Arginine 124 |
| Derivative 2 | -8.2 | 0.92 | Tyrosine 256 |
This table is for illustrative purposes only and does not represent actual experimental data. A lower binding affinity generally indicates a stronger interaction. Specificity score is a hypothetical metric from 0 to 1.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-4-amino-2-hydroxy-4-oxobutanoic acid, and what challenges arise during stereochemical control?
- Methodological Answer : Synthesis often involves multi-step strategies, such as asymmetric hydrogenation of α-keto acid intermediates or enzymatic resolution to achieve the (2R) configuration. For example, derivatives of 4-oxobutanoic acid (e.g., 2-hydroxy-4-arylbutanoic acids) are synthesized via enantio-complementary deracemization or catalytic hydrogenation of α,β-unsaturated ketones . Challenges include maintaining stereochemical integrity during deprotection steps; standard peptide chemistry methods may yield mixtures due to side reactions, necessitating orthogonal protecting groups or mild acidic conditions .
Q. How can researchers structurally characterize this compound using crystallographic methods?
- Methodological Answer : X-ray crystallography remains the gold standard. Tools like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are critical . For unstable intermediates, low-temperature data collection (e.g., 100 K) minimizes radiation damage. Hydrogen-bonding networks involving the hydroxyl and amino groups should be analyzed to confirm stereochemistry and tautomeric forms.
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in IC50 values or enzyme inhibition profiles may arise from assay conditions (e.g., pH, co-solvents) or impurity levels. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show varying neuroprotective vs. antimicrobial activities depending on substitution patterns . Researchers should:
-
Validate compound purity via HPLC-MS or NMR.
-
Replicate assays under standardized conditions (e.g., buffer composition, enzyme concentrations).
-
Compare results with structurally similar compounds (see Table 1).
Table 1 : Comparative Biological Activities of 4-Oxobutanoic Acid Derivatives
Compound Target Enzyme IC50 (µM) Activity 4-(2-Fluorophenyl) derivative KYN-3-OHase 12.5 Neuroprotective 4-Fluorophenylacetic acid Various enzymes 15.0 Antimicrobial
Q. What computational approaches are effective for modeling the stability of this compound under physiological conditions?
- Methodological Answer : Molecular dynamics (MD) simulations can predict hydrolysis or racemization risks. Key steps:
- Use software like Gaussian or GROMACS to model protonation states at physiological pH.
- Analyze intramolecular hydrogen bonds (e.g., between the hydroxyl and carbonyl groups) that stabilize the (2R) configuration.
- Validate predictions with experimental stability assays (e.g., circular dichroism for enantiomeric excess).
Methodological Challenges
Q. How can researchers assess the purity of this compound when vendor analytical data are unavailable?
- Methodological Answer : Commercial suppliers (e.g., Sigma-Aldrich) often provide this compound without analytical certification . Recommended approaches:
- NMR Spectroscopy : Compare integration ratios of diagnostic signals (e.g., α-proton at δ 3.8–4.2 ppm).
- HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to separate enantiomers.
- Derivatization : Pre-column derivatization with 6-methoxy-4-quinolone reagents enhances detection sensitivity for trace impurities .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Methodological Answer : Racemization is common in peptide synthesis due to basic conditions. Mitigation includes:
- Using coupling reagents like HATU or COMU at low temperatures (−20°C).
- Avoiding prolonged exposure to polar aprotic solvents (e.g., DMF).
- Monitoring enantiomeric excess via chiral HPLC after each coupling step .
Biological Applications
Q. How can this compound serve as a precursor for bioactive peptide analogs?
- Methodological Answer : Its hydroxyl and amino groups enable site-specific modifications. For example:
- Covalent Inhibitors : The hydroxyl group can be esterified with electrophilic warheads (e.g., α,β-unsaturated ketones) to target cysteine proteases.
- Prodrug Design : Phosphate or acetyl prodrugs enhance bioavailability, as demonstrated for similar 4-oxobutanoic acid derivatives in antiviral studies .
Data Reproducibility
Q. Why do crystallographic refinement results for this compound vary across studies, and how can this be addressed?
- Methodological Answer : Discrepancies arise from data resolution or refinement software settings. Best practices include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
